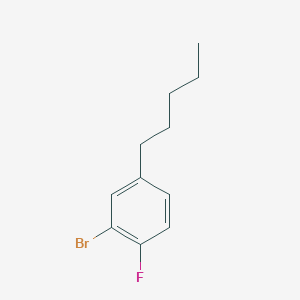

2-Bromo-1-fluoro-4-pentylbenzene

Description

Overview of Organofluorine and Organobromine Chemistry in Aromatic Frameworks

Organofluorine chemistry involves the study of compounds containing a carbon-fluorine bond, which is the strongest single bond in organic chemistry. nih.gov This strong bond imparts high thermal and chemical stability to organofluorine compounds. nih.gov In contrast, organobromine compounds, containing a carbon-bromine bond, are generally more reactive. wikipedia.org The carbon-bromine bond is weaker, making bromine a good leaving group in various chemical reactions. wikipedia.org

The placement of halogen atoms on an aromatic ring is a strategic process in chemical synthesis. numberanalytics.com Halogenation can be used to introduce functional groups or modify existing ones. numberanalytics.com For instance, the bromine atom in 2-bromo-1-fluoro-4-pentylbenzene can serve as a handle for further chemical modifications through reactions like cross-coupling or nucleophilic substitution. numberanalytics.com Fluorine atoms, on the other hand, are often incorporated to enhance properties like metabolic stability in pharmaceutical applications or to influence the electronic nature of the aromatic ring.

Positional Isomerism and Substituent Effects in Substituted Benzenes

The arrangement of substituents on a benzene (B151609) ring gives rise to positional isomers, which can have distinct physical and chemical properties.

In a disubstituted benzene ring like this compound, the relative positions of the bromo, fluoro, and pentyl groups are crucial. The directing effects of the existing substituents guide the position of any subsequent substitution. For example, in the synthesis of this compound, the directing effects of the fluoro and pentyl groups would determine the position of bromination. The pentyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. minia.edu.eglibretexts.org

The electronic effects of the fluoro and bromo substituents are primarily a combination of their electron-withdrawing inductive effects and electron-donating resonance effects. libretexts.org The pentyl group, being an alkyl group, is an electron-donating group through an inductive effect, which activates the ring towards electrophilic substitution. minia.edu.eg

Steric effects also play a role. The size of the substituents can influence the accessibility of certain positions on the aromatic ring to incoming reagents. The bromine atom is larger than the fluorine atom, and the pentyl group is a bulky alkyl chain, which can create steric hindrance around the positions adjacent to them. rsc.org

Research Landscape of Halogenated Alkylbenzenes

Halogenated alkylbenzenes are a broad class of compounds with diverse applications. wikipedia.org They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org Research in this area focuses on developing new synthetic methods, understanding the structure-activity relationships, and exploring their potential in various applications. nih.gov For example, studies have investigated the use of halogenated benzenes in creating functional polymers and in the development of new drug candidates. The specific compound this compound and its analogs are part of this ongoing research landscape, with their properties being explored for potential applications in various fields.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 2432848-95-6 | C₁₁H₁₄BrF | 245.13 echemi.com | >200 (expected) |

| 1-Bromo-4-fluorobenzene | 106-41-2 | C₆H₄BrF | 175.00 | 150-152 wikipedia.org |

| 1-Bromo-2-fluorobenzene (B92463) | 1072-85-1 | C₆H₄BrF | 175.00 | 156-157 orgsyn.org |

| 2-Bromo-4-fluorotoluene | 1422-53-3 | C₇H₆BrF | 189.02 | 170-172 sigmaaldrich.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons and protons of the pentyl group. |

| ¹³C NMR | Signals for the eleven carbon atoms, with chemical shifts influenced by the bromo, fluoro, and pentyl substituents. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight of the compound. |

Prior Work on Structurally Related Monohalogenated Pentylbenzenes

The study of monohalogenated pentylbenzenes provides a fundamental basis for understanding the properties and reactivity of more complex structures. These compounds, featuring a single halogen atom and a pentyl group on a benzene ring, are valuable intermediates in organic synthesis. cymitquimica.com For instance, 1-Bromo-4-pentylbenzene (B53511) is a well-characterized compound used in the preparation of other functionalized aromatic molecules. cymitquimica.com The bromine atom provides a site for various coupling reactions and nucleophilic substitutions, while the pentyl group imparts significant hydrophobicity, influencing the compound's solubility and interaction with nonpolar environments. cymitquimica.com

The synthesis of such compounds often relies on established methods like Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst. lumenlearning.com However, this method can be limited by carbocation rearrangements and the potential for polyalkylation, as the alkylated product is often more reactive than the starting material. lumenlearning.com Research has also focused on the monohalogenation of alkylbenzenes, developing processes to control the position of halogenation and achieve high yields. google.com.na These monohalogenated building blocks are frequently used in the synthesis of materials such as liquid crystals, where the molecular shape and polarity conferred by the substituents are crucial. cymitquimica.comnih.gov

Table 1: Properties of Representative Monohalogenated Pentylbenzenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromo-4-pentylbenzene | 51554-95-1 | C₁₁H₁₅Br | 227.14 | 203-204 |

| 1-Fluoro-4-pentylbenzene (B7724133) | Not widely documented | C₁₁H₁₅F | 166.24 | Not widely documented |

| 1-bromo-4-(tert-pentyl)benzene | 57263-21-5 | C₁₁H₁₅Br | 227.14 | Not available |

Data sourced from multiple chemical suppliers and databases. guidechem.comchemicalbook.comsigmaaldrich.com

Emerging Interest in Polyhalogenated Aromatics as Chemical Substrates

In recent years, there has been a significant and growing interest in polyhalogenated aromatic compounds as versatile substrates for chemical synthesis. These molecules, containing multiple halogen atoms, offer several sites for selective functionalization, allowing for the construction of complex molecular architectures. The differing reactivity of various halogens (e.g., bromine vs. fluorine) on the same aromatic ring can be exploited to perform sequential and site-specific reactions.

Polyhalogenated aromatic compounds are recognized as persistent organic pollutants, and their environmental and toxicological profiles have been a subject of extensive research. google.com.naguidechem.com However, this same stability makes them robust substrates in organic synthesis. The scientific community is increasingly focused on harnessing their synthetic potential. For example, polyhalogenated quinones, which are metabolites of some polyhalogenated aromatic compounds, have been studied for their chemical reactivity. chemicalbook.com Furthermore, the development of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, has unlocked new pathways for the use of polyhalogenated aromatics in creating novel fluorinated biphenyl (B1667301) compounds and other complex structures. acs.org

The compound this compound is a prime example of this emerging class of substrates. It serves as a valuable building block for synthesizing more complex molecules. cymitquimica.com Its structure is particularly useful in the development of pharmaceuticals and advanced functional polymers. The presence of both bromine and fluorine allows for differentiated reactivity, making it a key intermediate in multi-step synthetic sequences.

Table 2: Investigated Applications of this compound as a Chemical Substrate

| Application Area | Description | Key Benefits of the Substrate |

| Pharmaceutical Synthesis | Used as a key intermediate in the synthesis of novel drug candidates. | The unique substitution pattern is crucial for enhancing pharmacological properties and biological activity. |

| Material Science | Incorporated into polymer matrices to create materials with specific properties. | Improves thermal stability and electrical conductivity of the resulting polymer composites. |

| Complex Organic Synthesis | Employed as a versatile building block for constructing diverse chemical entities. | The differential reactivity of the bromo and fluoro groups allows for controlled, sequential reactions. |

This table is based on reported research applications.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-pentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDCMAKVPKQKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Fluoro 4 Pentylbenzene

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to break down a complex molecule into simpler precursors. amazonaws.com For 2-Bromo-1-fluoro-4-pentylbenzene, this process helps identify logical starting materials and synthetic steps.

The synthesis can commence from precursors already containing one or more of the desired functional groups. One common precursor is 1-fluoro-4-pentylbenzene (B7724133). The synthesis of this intermediate can be achieved through methods like the Friedel-Crafts alkylation of fluorobenzene (B45895) with an appropriate pentylating agent. Alternatively, 1-bromo-2-fluorobenzene (B92463) can serve as a starting material, which can be prepared from o-bromoaniline via a modification of the Schiemann reaction. orgsyn.org

Another approach involves the Suzuki-Miyaura cross-coupling reaction. This method would utilize 4-pentylphenylboronic acid and 1-bromo-2-fluorobenzene in the presence of a palladium catalyst and a base.

A multi-step synthesis beginning with para-toluidine offers precise control over the placement of the substituents. This route involves nitration, diazotization and bromo-reaction, reduction, and finally diazotization fluoridation to yield the target compound.

The order of introduction of the bromine and fluorine atoms is critical due to their directing effects on electrophilic aromatic substitution. The fluorine atom is a para/ortho director, while the pentyl group is also an ortho, para-director. The bromine atom is also an ortho, para-director. Understanding these directing effects is crucial for achieving the desired this compound isomer.

When starting with 1-fluoro-4-pentylbenzene, the fluorine atom at position 1 and the pentyl group at position 4 will direct incoming electrophiles. The fluorine atom strongly directs ortho and para. Since the para position is blocked by the pentyl group, the fluorine directs the incoming bromine to the ortho position (position 2). The pentyl group also directs ortho and para. Its para position is blocked by the fluorine, and its ortho positions are 3 and 5. The directing effect of the fluorine atom is generally stronger, leading to the desired 2-bromo isomer.

Theoretical analysis using density functional theory (DFT) can provide insights into the regioselectivity of electrophilic aromatic bromination, confirming the directing effects of substituents. researchgate.netrsc.org

Direct Halogenation Approaches to Substituted Benzenes

Direct halogenation is a common method for introducing halogen atoms onto an aromatic ring. This typically involves an electrophilic aromatic substitution reaction. masterorganicchemistry.com

Electrophilic aromatic bromination involves the reaction of an aromatic ring with a source of electrophilic bromine. jove.com Benzene (B151609) itself is not reactive enough to react with bromine directly; a catalyst is required to polarize the bromine molecule. pressbooks.pub

A representative procedure for the regioselective bromination of 1-fluoro-4-pentylbenzene involves dissolving it in a solvent like dichloromethane. A brominating agent, such as molecular bromine (Br₂), is then added. To enhance the electrophilicity of the bromine, a Lewis acid catalyst is employed. pressbooks.pub The reaction is typically carried out at a controlled temperature, for instance, 0°C, to prevent side reactions like polybromination. The reaction mixture is then stirred for a period to ensure complete conversion, followed by quenching and purification steps.

Various brominating agents can be used to achieve regioselective bromination, including N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in solvents like ionic liquids or THF. mdpi.comresearchgate.net

Lewis acids play a crucial role in activating the halogen for electrophilic attack on the aromatic ring. libretexts.orgwikipedia.org In the case of bromination, a Lewis acid like ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) reacts with molecular bromine to form a more potent electrophile. jove.comlibretexts.org This complex is then attacked by the electron-rich benzene ring. jove.comlibretexts.org

The choice of Lewis acid can influence the reaction. For instance, zirconium(IV) chloride has been shown to be an effective catalyst for benzylic bromination under certain conditions, proceeding through a radical pathway. nih.gov However, for electrophilic aromatic substitution, catalysts like FeBr₃ are standard. The catalyst polarizes the Br-Br bond, making one of the bromine atoms sufficiently electrophilic to be attacked by the benzene ring. pressbooks.pub This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. jove.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. jove.comlibretexts.org

| Parameter | Optimal Condition | Impact on Yield |

| Temperature | 0–25°C | Prevents polybromination |

| Catalyst Loading | 10 mol% FeBr₃ | Maximizes electrophile generation |

| Reaction Time | 12–24 hours | Ensures complete conversion |

This optimized method typically results in yields of 65–75% for the desired product, with minimal formation of dibrominated byproducts.

Electrophilic Aromatic Fluorination Methodologies

Electrophilic aromatic substitution is a fundamental process in organic chemistry for the functionalization of aromatic rings. In the context of synthesizing fluorinated aromatics, this involves the attack of an electron-rich aromatic ring on an electrophilic fluorine source.

The direct fluorination of aromatic rings presents significant challenges, primarily due to the extreme reactivity of many fluorinating agents. pharmtech.comnih.gov Elemental fluorine (F₂), the most intuitive electrophilic fluorine source, is a highly reactive and toxic gas that often leads to non-selective reactions and over-fluorination, making it difficult to control for the synthesis of monofluorinated products. wikipedia.org The high energy of the C-F bond formation can also lead to the decomposition of the starting material or product.

Controlling regioselectivity is another major hurdle, especially in complex molecules with multiple functional groups. numberanalytics.com The directing effects of existing substituents on the aromatic ring must be carefully considered to achieve the desired isomer. In the case of a precursor like 1-bromo-4-pentylbenzene (B53511), the interplay between the ortho-, para-directing bromo and alkyl groups would need to be selectively controlled to favor fluorination at the C1 position, which can be a difficult task.

To overcome the challenges of direct fluorination, a range of milder and more selective electrophilic fluorinating reagents have been developed. wikipedia.org These reagents, often containing a nitrogen-fluorine (N-F) bond, have become indispensable tools in modern organofluorine chemistry. nih.govwikipedia.org They offer improved safety, handling, and selectivity compared to elemental fluorine. wikipedia.org

Prominent examples of these reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is commercially known as Selectfluor®. wikipedia.orgvaia.com These reagents act as sources of an electrophilic fluorine atom ("F+"), which is attacked by the nucleophilic aromatic ring. vaia.com

The mechanism of electrophilic fluorination with N-F reagents is still a subject of some debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.orgresearchgate.netresearchgate.net In the Sₙ2-type mechanism, the aromatic π-system directly attacks the fluorine atom, displacing the nitrogen-containing leaving group. The SET mechanism involves an initial electron transfer from the electron-rich arene to the fluorinating reagent, followed by the collapse of the resulting radical ion pair. researchgate.netresearchgate.net

For the synthesis of this compound, a hypothetical electrophilic fluorination approach would involve the treatment of 1-bromo-4-pentylbenzene with a reagent like Selectfluor®. The directing effects of the bromo and pentyl groups would influence the position of fluorination.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, good thermal stability, widely used. wikipedia.org |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, user-friendly, and versatile. wikipedia.orgvaia.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective for the fluorination of various nucleophiles. wikipedia.org |

Cross-Coupling Strategies for Aromatic C-X Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative for the synthesis of aryl fluorides, including this compound.

The formation of a C-F bond via palladium catalysis typically involves the reaction of an aryl halide or triflate with a fluoride (B91410) source. nih.govacs.orgacsgcipr.org This approach is attractive due to the wide availability of aryl bromide and triflate precursors. acs.org

In the context of synthesizing this compound, a plausible cross-coupling strategy would involve the palladium-catalyzed fluorination of a 2-bromo-4-pentylphenyl precursor, such as 2-bromo-1-iodo-4-pentylbenzene or a corresponding triflate. However, a more direct route would be the fluorination of an aryl bromide. While the C-Br bond is generally reactive in palladium catalysis, the subsequent C-F bond formation presents its own set of challenges. nih.gov

Research has demonstrated the successful palladium-catalyzed fluorination of a variety of aryl bromides, including those bearing electron-donating and electron-withdrawing groups. acs.org The choice of ligand, fluoride source, and reaction conditions is critical for achieving high yields and preventing side reactions. nih.gov For instance, bulky biarylphosphine ligands have been shown to be effective in promoting the desired C-F bond formation. nih.gov

The catalytic cycle for palladium-catalyzed C-F bond formation generally proceeds through three key steps: oxidative addition, transmetalation (or fluoride transfer), and reductive elimination. nih.govacsgcipr.org The final step, the reductive elimination of the Ar-F bond from an arylpalladium(II) fluoride complex, is often the most challenging. nih.govnih.gov The high bond strength of the Pd-F bond makes this step kinetically and thermodynamically demanding. nih.gov

To overcome this hurdle, strategies have been developed to promote the reductive elimination. One approach involves the use of sterically hindered ligands that can induce a more favorable geometry for the reductive elimination to occur. acsgcipr.orgnih.gov Another strategy involves the oxidation of the palladium(II) intermediate to a higher oxidation state, such as palladium(IV), from which the C-F bond formation is more facile. springernature.com This can be achieved by using strong oxidants in conjunction with the fluorinating agent.

Table 2: Key Steps in Palladium-Catalyzed Aryl Fluorination

| Catalytic Step | Description | Key Challenges |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the Ar-X (X = Br, I, OTf) bond. nih.gov | Can be slow for less reactive aryl halides. |

| Transmetalation/Fluoride Transfer | Exchange of the halide on palladium with a fluoride ion from a fluoride source (e.g., CsF, AgF). nih.govacs.org | Requires a suitable fluoride source and can be reversible. |

| Reductive Elimination | Formation of the Ar-F bond from the arylpalladium(II) fluoride complex. nih.govnih.gov | Thermodynamically and kinetically challenging due to the strong Pd-F bond. nih.gov |

Copper-Catalyzed C-F Bond Formation

While direct copper-catalyzed C-F bond formation on a brominated pentylbenzene (B43098) precursor is not a commonly cited method for this specific molecule, the principles of such reactions are well-established in organic synthesis. Generally, copper-catalyzed fluorination involves the use of a copper catalyst, a fluoride source, and a suitable ligand to facilitate the transformation of a C-X (where X is a leaving group) or C-H bond into a C-F bond.

In a hypothetical application to a precursor of this compound, a copper catalyst could be employed to introduce the fluorine atom. For instance, a starting material like 1-bromo-2-iodo-4-pentylbenzene could potentially undergo a copper-catalyzed fluorination to replace the iodine with fluorine. The development of copper-catalyzed β-fluoride elimination reactions represents a mechanistically distinct approach to forming C-F bonds, generating axially chiral fluoroallenes. escholarship.org

Halogen-Exchange Reactions

Halogen-exchange (Halex) reactions are a cornerstone of organofluorine chemistry, providing a direct method for the introduction of fluorine into aromatic rings.

The Halex reaction is a type of nucleophilic aromatic substitution where a leaving group, typically chlorine or nitro, is displaced by a fluoride ion. wikipedia.org This process is particularly effective for aromatic systems that are activated by electron-withdrawing groups in the ortho or para positions. The reaction is typically carried out at high temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.org

For the synthesis of this compound, a suitable precursor would be a di-halogenated pentylbenzene, such as 1,2-dibromo-4-pentylbenzene or 1-bromo-2-chloro-4-pentylbenzene. The Halex reaction would then selectively replace one of the halogens with fluorine.

The success of a Halex reaction on a brominated precursor depends on the relative reactivity of the C-Br bond compared to other substituents on the aromatic ring. Generally, the ease of displacement follows the order I > Br > Cl > F. This hierarchy suggests that in a molecule with both bromine and another halogen, the other halogen might be preferentially displaced depending on its position and the reaction conditions.

However, the presence of an activating group is crucial for the Halex reaction to proceed efficiently. In the case of this compound synthesis from a dibrominated precursor, the pentyl group is an electron-donating group, which deactivates the ring towards nucleophilic aromatic substitution. This makes the direct application of the Halex reaction challenging without the presence of a strong electron-withdrawing group.

Multi-Step Synthetic Sequences from Simpler Aromatic Precursors

A more practical and widely employed approach for synthesizing this compound involves multi-step sequences starting from readily available aromatic compounds. These sequences allow for precise control over the introduction and positioning of the various functional groups.

Diazotization of an aromatic amine, followed by a Sandmeyer or Schiemann reaction, is a versatile method for introducing halogens onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com

The Sandmeyer reaction involves the conversion of an aryldiazonium salt to an aryl halide using a copper(I) salt as a catalyst. organic-chemistry.orgmasterorganicchemistry.com For instance, to introduce the bromine atom, an appropriate amino precursor would be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and then treated with copper(I) bromide. organic-chemistry.orgmasterorganicchemistry.com

The Schiemann reaction is a related process used to introduce fluorine. masterorganicchemistry.com In this reaction, the aryldiazonium salt is typically isolated as its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. masterorganicchemistry.com

A plausible synthetic route to this compound could start with an appropriately substituted aniline. For example, starting with 2-amino-4-pentylaniline, one could first perform a Sandmeyer reaction to introduce the bromine atom, followed by a Schiemann reaction on a subsequent amino group to introduce the fluorine. The order of these steps would be critical to ensure the correct regiochemistry. A patent describes a multi-step synthesis starting from para-toluidine, involving nitration, diazotization and bromo-reaction, reduction, and then diazotization fluoridation.

| Reaction Type | Reagents | Product |

| Sandmeyer (Bromination) | Ar-N₂⁺ + CuBr | Ar-Br |

| Schiemann (Fluorination) | Ar-N₂⁺BF₄⁻ + Heat | Ar-F |

Functional group interconversions (FGIs) are essential for manipulating the substituents on the aromatic ring during the synthesis. ub.eduimperial.ac.uk These can include reactions like the reduction of a nitro group to an amine, which is a common step in preparing the precursor for diazotization. wikipedia.org

Aromatic ring functionalization, such as Friedel-Crafts alkylation, can be used to introduce the pentyl group. For example, Friedel-Crafts alkylation of 2-bromo-1-fluorobenzene with an appropriate pentylating agent (e.g., 1-pentene (B89616) or 1-pentyl halide) in the presence of a Lewis acid catalyst could be a potential route. However, controlling the regioselectivity of this reaction can be challenging.

Alkylation Reactions for Pentyl Chain Installation

The introduction of the pentyl group at the C-4 position of the 1-bromo-2-fluorobenzene core is a critical transformation in the synthesis of this compound. Direct Friedel-Crafts alkylation with a pentyl halide is often avoided in synthetic strategies due to the high probability of carbocation rearrangements, which would lead to a mixture of isomeric products rather than the desired straight-chain pentyl substituent. masterorganicchemistry.com A more reliable and widely employed strategy involves a two-step sequence: Friedel-Crafts acylation followed by the reduction of the resulting ketone. This approach ensures the installation of a linear pentyl chain without rearrangement.

The process begins with the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene using a pentanoyl precursor, such as pentanoyl chloride or pentanoic anhydride. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. libretexts.org The directing effects of the fluorine and bromine substituents on the aromatic ring guide the incoming acyl group. Both halogen atoms are deactivating but ortho, para-directing. The fluorine atom is a moderately deactivating ortho, para-director, while bromine is also a deactivating ortho, para-director. The acylation occurs predominantly at the para-position relative to the fluorine atom (C-4), which is also para to the bromine atom. This position is sterically accessible and electronically favored, leading to the formation of the intermediate, (2-bromo-4-fluorophenyl)(pentan-1-yl)methanone.

The subsequent step is the reduction of the carbonyl group of the intermediate ketone to a methylene (B1212753) (CH₂) group, completing the formation of the pentyl chain. Two primary methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Friedel-Crafts Acylation

The acylation reaction introduces the five-carbon acyl chain to the benzene ring, which is later reduced to the pentyl group.

| Reactants | Catalyst | Product |

| 1-Bromo-2-fluorobenzene | Aluminum Chloride (AlCl₃) | (2-Bromo-4-fluorophenyl)(pentan-1-yl)methanone |

| Pentanoyl Chloride |

Reduction of the Ketone Intermediate

Clemmensen Reduction : This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). organic-chemistry.org It is effective for reducing aryl ketones but is performed under harsh acidic conditions, making it unsuitable for substrates with acid-sensitive functional groups. libretexts.org

Wolff-Kishner Reduction : This reaction utilizes hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgyoutube.com The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas under basic conditions to yield the alkane. organic-chemistry.orgwikipedia.org The Wolff-Kishner reduction is ideal for substrates that are unstable in strong acid. wikipedia.org A widely used variant, the Huang-Minlon modification, involves refluxing the carbonyl compound with hydrazine hydrate (B1144303) and a base, followed by distilling off water to increase the reaction temperature, often resulting in improved yields and shorter reaction times. wikipedia.org

| Reduction Method | Reagents | Key Characteristics |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Strongly acidic conditions |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH) | Strongly basic, high-temperature conditions |

Chemical Reactivity and Transformation of 2 Bromo 1 Fluoro 4 Pentylbenzene

Reactivity of Aromatic Halogens (Bromine and Fluorine)

The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is a cornerstone of the synthetic utility of 2-bromo-1-fluoro-4-pentylbenzene. This difference stems from fundamental disparities in their bond strengths and the mechanisms by which they are activated.

In the context of transition-metal-catalyzed cross-coupling reactions, aryl bromides are significantly more reactive than aryl fluorides. The general order of reactivity for aryl halides follows the trend: I > Br > Cl >> F. This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. The C-Br bond is considerably weaker than the C-F bond, making it more susceptible to cleavage.

The C-F bond is the strongest single bond to carbon, and its activation presents a substantial challenge in organic synthesis. mdpi.com Historically, reactions involving C-F bond cleavage were dominated by transition metal complexes under harsh conditions. mdpi.com In contrast, the C-Br bond readily participates in a wide array of coupling reactions, allowing for selective functionalization at the bromine-bearing position while leaving the fluorine atom intact. This selective reactivity is crucial for the stepwise synthesis of more complex molecules.

The activation of carbon-halogen bonds in aryl halides for cross-coupling reactions typically involves an oxidative addition step to a low-valent transition metal center, most commonly palladium(0). In this step, the metal inserts into the carbon-halogen bond, forming an organopalladium(II) halide intermediate.

The facility of this oxidative addition follows the reactivity trend of the halogens (I > Br > Cl > F). For this compound, a palladium(0) catalyst will selectively insert into the C-Br bond due to its lower bond energy and higher polarizability compared to the C-F bond.

While C-Br bond activation is a well-established and routine transformation, C-F bond activation is a more formidable challenge due to the high bond dissociation energy. mdpi.com Activating the C-F bond often requires more reactive catalytic systems, such as those employing nickel with specific ligands, or harsher reaction conditions. mdpi.commdpi.com In many synthetic applications involving polyhalogenated aromatic compounds, the C-F bond is intentionally left unreacted to be leveraged in later synthetic steps or to remain as a permanent feature of the target molecule, influencing its electronic and biological properties.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The selective reactivity of the C-Br bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The bromine atom in this compound readily undergoes this reaction.

A typical Suzuki-Miyaura coupling of this compound with an arylboronic acid would replace the bromine atom with the aryl group from the boronic acid, yielding a substituted 1-fluoro-4-pentyl-biphenyl derivative.

Table 1: Example of Suzuki-Miyaura Coupling with a Related Compound While specific data for this compound is limited in publicly available literature, the following table presents typical conditions for the Suzuki-Miyaura coupling of bromo-fluoro-aromatic compounds.

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product |

| 2-Bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ or Cs₂CO₃ | Toluene/Water or DME/Water | 2-Fluoro-biphenyl |

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. harvard.edu It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. harvard.edursc.org

For this compound, a Sonogashira coupling would involve the reaction of the C-Br bond with a terminal alkyne to produce a 2-(alkynyl)-1-fluoro-4-pentylbenzene derivative. The reactivity of aryl halides in the Sonogashira reaction follows the order I > OTf > Br >> Cl, making aryl bromides effective substrates. harvard.edu

Table 2: Generalized Conditions for Sonogashira Coupling of Aryl Bromides No specific examples for this compound were found. The table below outlines general conditions applicable to aryl bromides.

| Aryl Halide | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5) | CuI (1-10) | Triethylamine or Diisopropylamine | THF or DMF |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orglibretexts.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new carbon-carbon bond at the vinylic position of the alkene. wikipedia.org The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. researchgate.net

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound (organostannane) and an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org A wide variety of organostannanes can be used, including vinyl, aryl, and alkyl derivatives. libretexts.org The reaction of this compound with an organostannane, for instance, tributyl(vinyl)tin, would result in the substitution of the bromine atom with the vinyl group. A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, although their toxicity is a significant drawback. organic-chemistry.orglibretexts.org

Table 3: Generalized Conditions for Heck and Stille Couplings of Aryl Bromides Specific data for this compound is not readily available. The following table provides general parameters for these reactions with aryl bromides.

| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Additive/Base | Solvent |

| Heck | Aryl Bromide | Alkene | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5) | Triethylamine, K₂CO₃, or NaOAc | DMF, NMP, or Acetonitrile |

| Stille | Aryl Bromide | Organostannane | Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5) | LiCl (in some cases) | THF, Toluene, or DMF |

Carbon-Heteroatom Cross-Coupling Reactions (e.g., C-N, C-O, C-S)

The structure of this compound, featuring a bromine atom, makes it a suitable substrate for various palladium- and copper-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. The carbon-bromine bond is significantly more reactive in these transformations than the more robust carbon-fluorine bond.

Prominent among these reactions is the Buchwald-Hartwig amination , a palladium-catalyzed process for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction would involve coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial and has evolved to allow for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.orgresearchgate.net

For the formation of carbon-oxygen (C-O) bonds, both the Ullmann condensation and Buchwald-Hartwig-type etherification are relevant. The traditional Ullmann reaction uses copper catalysis, often at high temperatures, to couple an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Modern methods have introduced ligand-supported copper catalysts that operate under milder conditions. wikipedia.org Alternatively, palladium-catalyzed C-O coupling reactions, an extension of the Buchwald-Hartwig amination, provide another route to aryl ethers.

Similarly, carbon-sulfur (C-S) bond formation can be achieved through copper-catalyzed methods akin to the Ullmann reaction, coupling the aryl bromide with thiols. wikipedia.org Palladium-catalyzed thiolations have also been developed as an efficient alternative.

Another important reaction is the Chan-Lam coupling , which typically uses copper catalysts to form C-N and C-O bonds from arylboronic acids. wikipedia.orgorganic-chemistry.orgresearchgate.net While this reaction starts from a boronic acid derivative, it highlights the importance of copper-catalyzed cross-coupling in forming C-heteroatom bonds. wikipedia.orgresearchgate.netnih.gov

| Reaction Name | Metal Catalyst | Bond Formed | Reactant with this compound |

| Buchwald-Hartwig Amination | Palladium | C-N | Amine (primary or secondary) |

| Ullmann Condensation | Copper | C-O, C-N, C-S | Alcohol, Amine, or Thiol |

| Chan-Lam Coupling* | Copper | C-N, C-O | Amine or Alcohol |

*Note: The Chan-Lam coupling classically involves an aryl boronic acid, but it is a key example of copper-catalyzed C-heteroatom bond formation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

For this compound, which lacks strong electron-withdrawing substituents like nitro groups, the classical SNAr pathway is generally unfavorable. wikipedia.orgnih.gov However, under forced conditions with very strong nucleophiles, substitution might occur, potentially through an alternative benzyne (B1209423) mechanism. pressbooks.pubmasterorganicchemistry.com The benzyne mechanism involves the elimination of HX to form a highly reactive aryne intermediate, followed by nucleophilic addition. pressbooks.pubmasterorganicchemistry.com

Influence of Fluorine and Bromine on SNAr Reactivity

In a hypothetical SNAr reaction on a suitably activated ring, the identities of the halogen leaving groups are critical. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com This is counterintuitive when considering bond strength (C-F is the strongest) but is explained by the mechanism. masterorganicchemistry.com

The rate-determining step in the addition-elimination SNAr mechanism is the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comyoutube.com Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating this initial attack. masterorganicchemistry.comnih.gov Even though the C-F bond is strong, its cleavage occurs in the second, faster step after the aromaticity is restored. masterorganicchemistry.com Therefore, in a competitive scenario on an activated ring, fluorine would be the preferred leaving group over bromine.

Electrophilic Aromatic Substitution (EAS) of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.orgyoutube.com The substituents already present on the ring strongly influence both the rate of the reaction and the position of the incoming electrophile. masterorganicchemistry.compressbooks.pub

Regioselectivity Directed by Existing Substituents

The position of a new substituent is determined by the directing effects of the groups already on the ring. pressbooks.pubyoutube.com

Fluorine and Bromine: Halogens are ortho-, para-directors. assets-servd.hostpressbooks.pub This is because they can donate a lone pair of electrons through resonance to stabilize the positive charge of the arenium ion when the attack occurs at the ortho or para positions. assets-servd.host

Pentyl Group: Alkyl groups are also ortho-, para-directors due to their ability to donate electron density through an inductive effect and hyperconjugation. masterorganicchemistry.comlibretexts.org

In this compound, all three substituents are ortho-, para-directors. To predict the outcome, we must consider their combined influence. This is an example of "reinforcing" directing effects. libretexts.org

Let's analyze the available positions for an incoming electrophile (E+):

Position 3: Ortho to the bromine and meta to the fluorine and pentyl groups.

Position 5: Ortho to the pentyl group and meta to the bromine and fluorine groups.

Position 6: Ortho to the fluorine and meta to the bromine and pentyl groups.

The directing effects reinforce each other to favor substitution at positions that are ortho or para to the activating pentyl group and the halogen directors. The strongest activating group generally directs the substitution. masterorganicchemistry.com However, since all are ortho-, para-directors, steric hindrance becomes a key factor. Position 6 is ortho to the small fluorine atom. Position 3 is ortho to the larger bromine atom. Position 5 is ortho to the pentyl group. Steric hindrance from the bromine and pentyl groups might disfavor substitution at positions 3 and 5, respectively. Therefore, substitution is most likely to occur at position 6 , which is ortho to the fluorine and para to the bromine, a sterically accessible and electronically favorable site. Substitution at position 3, ortho to the bromine and para to the pentyl group, is also a possibility.

| Substituent | Type | Directing Effect |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -C₅H₁₁ (Pentyl) | Activating | Ortho, Para |

Activation/Deactivation Effects of Halogens and Alkyl Group

The rate of an EAS reaction is determined by how the substituents affect the electron density of the aromatic ring. masterorganicchemistry.comlibretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. The pentyl group is a weak activating group through the inductive effect. masterorganicchemistry.comassets-servd.host

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. Halogens are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. masterorganicchemistry.comassets-servd.hostpressbooks.pub

Radical Reactions and Photochemical Transformations of this compound

The study of radical reactions and photochemical transformations of halogenated aromatic compounds is crucial for understanding their environmental fate and their potential applications in synthetic chemistry. For this compound, these reactions are primarily governed by the distinct properties of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds when subjected to energy sources like ultraviolet (UV) light.

Homolytic Cleavage of C-Br and C-F Bonds

The initiation of radical reactions in this compound under photochemical conditions involves the homolytic cleavage of a carbon-halogen bond. In this process, the two electrons forming the covalent bond are distributed equally between the two separating atoms, resulting in the formation of two radicals.

The key factor determining which bond will preferentially undergo homolysis is the bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-F bond. For instance, the BDE for a typical aryl C-Br bond is approximately 70-80 kcal/mol, whereas the BDE for an aryl C-F bond is considerably higher, around 120-130 kcal/mol. utexas.eduresearchgate.netvaia.com This substantial difference in bond strength dictates that upon irradiation with UV light, the C-Br bond is the primary site of homolytic cleavage. nih.gov

The process can be represented as follows:

Primary Photochemical Event:

This compound + hν (UV light) → 4-Fluoro-3-pentylphenyl radical + Br•

Table 1: Comparative Bond Dissociation Energies

| Bond | Typical Bond Dissociation Energy (kcal/mol) | Likelihood of Homolytic Cleavage under Photochemical Conditions |

| Aryl C-Br | 70 - 80 | High |

| Aryl C-F | 120 - 130 | Low |

This table provides generalized data for aryl halides to illustrate the relative bond strengths.

Photolytic Degradation Pathways and Intermediates

Following the initial homolytic cleavage of the C-Br bond, the resulting 4-fluoro-3-pentylphenyl radical can undergo several potential degradation pathways. The specific pathway and the distribution of final products can be influenced by factors such as the solvent, the presence of oxygen, and the wavelength of the incident light. nih.govnih.gov

Possible Degradation Pathways:

Hydrogen Abstraction: The highly reactive aryl radical can abstract a hydrogen atom from a suitable donor molecule (e.g., the solvent or the pentyl side chain itself) to form 1-fluoro-4-pentylbenzene (B7724133). This is often a major pathway in the absence of other reactive species.

4-Fluoro-3-pentylphenyl radical + H-donor → 1-Fluoro-4-pentylbenzene + Donor-radical

Radical-Radical Coupling: Two aryl radicals could potentially couple to form a biphenyl (B1667301) derivative. However, due to the low steady-state concentration of these radicals, this is generally a minor pathway.

Reaction with Bromine Radical: The aryl radical can recombine with a bromine radical to reform the starting material. This is a non-productive pathway that can decrease the quantum yield of degradation.

Intramolecular Reactions: The aryl radical could potentially undergo intramolecular reactions involving the pentyl side chain, although this is generally less favorable than intermolecular hydrogen abstraction.

Photolytic Intermediates:

The primary intermediates in the photolytic degradation of this compound are the 4-fluoro-3-pentylphenyl radical and the bromine radical. Subsequent reactions can lead to a variety of secondary intermediates and final products.

Table 2: Potential Intermediates and Products in the Photodegradation of this compound

| Species Type | Chemical Name/Structure | Role in Degradation Pathway |

| Primary Intermediate | 4-Fluoro-3-pentylphenyl radical | Formed from the homolytic cleavage of the C-Br bond. |

| Primary Intermediate | Bromine radical (Br•) | Co-product of the initial photochemical event. |

| Major Product | 1-Fluoro-4-pentylbenzene | Formed via hydrogen abstraction by the aryl radical. |

| Minor Product | Biphenyl derivatives | Formed from the coupling of two aryl radicals. |

The study of the photolytic degradation of similar brominated aromatic compounds suggests that the process often follows pseudo-first-order kinetics, with the rate of degradation being dependent on the initial concentration of the compound and the intensity of the light source. nih.govnih.gov The choice of solvent can also significantly impact the degradation rate and product distribution by influencing the stability and reactivity of the radical intermediates. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-bromo-1-fluoro-4-pentylbenzene. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the electronic environment and connectivity of atoms within the molecule can be constructed.

¹H NMR for Proton Environment and Pentyl Chain Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the disposition of protons on both the aromatic ring and the pentyl side chain. The aromatic region is expected to exhibit three distinct signals corresponding to the protons at positions 3, 5, and 6. The proton at position 3 (H-3) will appear as a doublet of doublets, split by the adjacent fluorine atom and the meta-coupled H-5. Similarly, the H-5 proton will present as a doublet of doublets, influenced by H-3 and H-6. The H-6 proton, adjacent to the fluorine, is also anticipated to be a doublet of doublets, with coupling to H-5 and the fluorine atom. The presence of the electron-withdrawing fluorine atom is expected to deshield the adjacent protons, shifting their resonances downfield.

The pentyl chain protons will appear in the upfield region of the spectrum. The terminal methyl group (CH₃) will likely be a triplet, while the methylene (B1212753) (CH₂) groups will exhibit more complex splitting patterns (multiplets) due to coupling with their neighbors. The benzylic methylene group, directly attached to the aromatic ring, will be the most downfield of the aliphatic signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 7.00 - 7.20 | dd | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-6 | 6.90 - 7.10 | dd | J(H-F) ≈ 5-7, J(H-H) ≈ 8-9 |

| Benzylic CH₂ | 2.50 - 2.70 | t | J(H-H) ≈ 7-8 |

| (CH₂)₃ | 1.50 - 1.70 | m | - |

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbon atoms of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The carbon directly bonded to the fluorine atom (C-1) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon bearing the bromine atom (C-2) will also be significantly affected. The remaining aromatic carbons (C-3, C-4, C-5, and C-6) will show distinct chemical shifts influenced by the positions of the substituents. The carbons of the pentyl chain will appear in the upfield aliphatic region (typically 10-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 158 - 162 | d |

| C-2 | 110 - 115 | d |

| C-3 | 130 - 134 | d |

| C-4 | 140 - 144 | s |

| C-5 | 128 - 132 | s |

| C-6 | 115 - 120 | d |

| Benzylic CH₂ | 34 - 38 | s |

| CH₂ | 30 - 33 | s |

| CH₂ | 22 - 25 | s |

| CH₂ | 31 - 34 | s |

Note: Predicted values are based on the analysis of similar compounds and established substituent effects. 'd' indicates a doublet due to coupling with ¹⁹F. Actual experimental values may vary.

¹⁹F NMR for Fluorine Chemical Environment and Coupling Patterns

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. spectrabase.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. This resonance will be split into a multiplet due to coupling with the ortho-protons (H-2 and H-6) and the meta-proton (H-3), providing further confirmation of the substitution pattern on the aromatic ring.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR spectra provide a wealth of information, complex structures often require multi-dimensional NMR experiments for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons in the pentyl chain and between neighboring protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals of the pentyl chain and the protonated carbons of the aromatic ring.

Vibrational Spectroscopy (FT-IR and Raman)

Characteristic Aromatic and Aliphatic Stretching/Bending Modes

The FT-IR and Raman spectra of this compound will display a series of characteristic absorption bands.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching modes of the pentyl group will be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring usually give rise to a group of bands between 1450 and 1600 cm⁻¹.

Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the methylene and methyl groups of the pentyl chain are expected in the 1350-1470 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and appears in the range of 1100-1250 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower frequencies, generally in the 500-650 cm⁻¹ range.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be deduced from the strong out-of-plane C-H bending bands in the 700-900 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Aliphatic C-H Bend | 1350 - 1470 | FT-IR, Raman |

| C-F Stretch | 1100 - 1250 | FT-IR |

| C-Br Stretch | 500 - 650 | FT-IR, Raman |

By integrating the data from these various spectroscopic methods, a comprehensive and unambiguous structural determination of this compound can be achieved.

Influence of Halogenation on Vibrational Frequencies

The vibrational spectrum of this compound is significantly influenced by the presence of both bromine and fluorine atoms on the aromatic ring. The mass and electronegativity of these halogens, along with the pentyl group, lead to characteristic shifts in the vibrational frequencies of the benzene ring compared to unsubstituted benzene.

The C-H stretching vibrations in the aromatic region, typically found between 3100 and 3000 cm⁻¹, are expected to be present. The substitution pattern on the benzene ring (1,2,4-trisubstitution) will determine the specific pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region.

The presence of the heavy bromine atom will give rise to a C-Br stretching vibration at a lower frequency, generally in the range of 600-500 cm⁻¹. The C-F stretch, due to the high electronegativity and relatively low mass of fluorine, will appear at a much higher frequency, typically in the 1250-1000 cm⁻¹ region. The pentyl group will introduce its own characteristic vibrations, including C-H stretching modes around 2950-2850 cm⁻¹ and bending vibrations at lower frequencies.

The interaction between the substituents can also lead to more subtle shifts in the vibrational frequencies of the benzene ring itself. For instance, the electron-withdrawing nature of the fluorine and bromine atoms can affect the C=C stretching vibrations of the aromatic ring, which are typically observed in the 1600-1450 cm⁻¹ range.

A hypothetical table of key vibrational frequencies for this compound, based on known data for similar halogenated aromatic compounds, is presented below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | ~3080 - 3030 |

| Aliphatic C-H Stretch (Pentyl) | 2960 - 2850 | ~2955, 2925, 2870 |

| Aromatic C=C Stretch | 1625 - 1430 | ~1600, 1570, 1480 |

| C-F Stretch | 1250 - 1000 | ~1230 |

| C-Br Stretch | 600 - 500 | ~550 |

| Out-of-plane C-H Bending | 900 - 675 | ~880, 820 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound. With a calculated molecular weight of approximately 245.03 g/mol , HRMS can distinguish this compound from others with the same nominal mass.

The technique provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition. For this compound, the expected molecular formula is C₁₁H₁₄BrF.

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This characteristic isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

| Ion | Calculated m/z for C₁₁H₁₄⁷⁹BrF⁺ | Calculated m/z for C₁₁H₁₄⁸¹BrF⁺ | Expected Ratio |

| Molecular Ion ([M]⁺) | 244.0335 | 246.0315 | ~1:1 |

This precise mass measurement and the distinct isotopic pattern from HRMS analysis serve as definitive proof of the compound's molecular formula.

X-ray Crystallography for Solid-State Structure Determination

Should suitable single crystals of this compound be obtained, X-ray crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of the atoms in the solid state.

Molecular Conformation and Intermolecular Interactions (e.g., Halogen Bonding)

The crystal structure would elucidate the conformation of the pentyl chain and the orientation of the substituents on the benzene ring. The pentyl group is flexible and can adopt various conformations.

Of particular interest would be the potential for intermolecular interactions, specifically halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org The bromine atom in this compound, being a larger and more polarizable halogen, has the potential to form halogen bonds with electron-rich atoms of neighboring molecules, such as the fluorine atom or the π-system of the benzene ring.

The presence of the highly electronegative fluorine atom ortho to the bromine can influence the strength of this halogen bond. Studies on related fluorinated aromatic compounds have shown that fluorine substitution can enhance the positive electrostatic potential (σ-hole) on the adjacent halogen, potentially leading to stronger halogen bonds. researchgate.netresearchgate.net

Packing Arrangements in the Crystal Lattice

The way in which individual molecules of this compound pack together in the crystal lattice is determined by a balance of various intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potential halogen bonds.

Common packing motifs for aromatic compounds include herringbone, sandwich-herringbone, and π-stacking arrangements. researchgate.net The presence of the bulky pentyl group and the halogen substituents will play a significant role in dictating the final packing arrangement. For instance, the interplay between the flexible alkyl chains and the planar aromatic rings could lead to layered structures or more complex interdigitated patterns. The specific symmetry of the crystal lattice would be described by its space group, with a possibility of common space groups like P2₁/c.

Computational Chemistry and Theoretical Studies

Quantum Chemical Descriptors for Reactivity Prediction

Bond Dissociation Energies of C-Br and C-F Bonds

Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in determining the bond dissociation energies (BDEs) of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 2-Bromo-1-fluoro-4-pentylbenzene. These values are crucial for understanding the molecule's reactivity, particularly in reactions involving the cleavage of these bonds, such as in cross-coupling reactions or photolytic processes.

Generally, the C-F bond is significantly stronger than the C-Br bond due to the higher electronegativity and smaller size of the fluorine atom, leading to a more substantial orbital overlap with carbon. reddit.com The presence of the electron-donating pentyl group at the para position relative to the fluorine atom can slightly modulate the BDEs.

A comparative analysis with simpler, related molecules for which computational data is more accessible, such as 1-bromo-2-fluorobenzene (B92463), provides a baseline for estimating the BDEs in the target molecule. For instance, DFT calculations on haloarenes have shown that the C-F bond is consistently stronger than the C-Br bond. nih.gov The introduction of an alkyl group is not expected to alter this fundamental trend but may slightly decrease the BDEs due to its electron-donating nature, which can stabilize the resulting radical.

Here is a table of estimated Bond Dissociation Energies based on computational studies of related haloarenes:

| Bond | Estimated Bond Dissociation Energy (kcal/mol) |

| C-F | ~115 - 125 |

| C-Br | ~80 - 90 |

Note: These values are estimations based on data for simpler haloarenes and the expected electronic influence of the pentyl substituent. Actual values would require specific DFT calculations on this compound.

Reaction Mechanism Elucidation via Transition State Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface and identifying the structures of transition states and intermediates, researchers can gain detailed insights into reaction pathways, selectivity, and kinetics.

Computational Studies of Halogenation Pathways

The halogenation of this compound is a classic example of an electrophilic aromatic substitution reaction. Computational studies, often using DFT methods, can predict the most likely sites of substitution by calculating the activation energies for the formation of the sigma complex (arenium ion) at each possible position on the benzene (B151609) ring.

Mechanistic Investigations of Cross-Coupling Reactions

This compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental in the synthesis of more complex organic molecules. nih.gov Computational studies are invaluable for understanding the intricate catalytic cycle of these reactions.

A key aspect that can be investigated computationally is the relative reactivity of the C-Br and C-F bonds. Oxidative addition of the haloarene to a low-valent metal catalyst (typically palladium or nickel) is the first and often rate-determining step. Transition state modeling consistently shows that the activation barrier for the cleavage of the C-Br bond is significantly lower than that for the C-F bond. nih.gov This selectivity is attributed to the weaker nature of the C-Br bond. Therefore, in a cross-coupling reaction, it is expected that the C-Br bond will react selectively, leaving the C-F bond intact.

Computational models can also elucidate the structures of the intermediates in the catalytic cycle, such as the oxidative addition complex, the transmetalation intermediate, and the reductive elimination transition state, providing a complete energetic profile of the reaction. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and its interactions with its environment.

Conformational Dynamics of the Pentyl Chain

The pentyl chain of this compound is flexible and can adopt numerous conformations. MD simulations can be used to explore the conformational landscape of this alkyl chain by simulating its motion over time. nih.gov The dynamics are primarily governed by the rotation around the C-C single bonds.

Below is a representative table of the primary dihedral angles and their common conformational states for an n-pentyl chain attached to a benzene ring, as would be studied in an MD simulation.

| Dihedral Angle | Conformation | Approximate Angle (degrees) |

| C(ar)-C(ar)-Cα-Cβ | Anti (trans) | ±180 |

| C(ar)-C(ar)-Cα-Cβ | Gauche | ±60 |

| C(ar)-Cα-Cβ-Cγ | Anti (trans) | ±180 |

| C(ar)-Cα-Cβ-Cγ | Gauche | ±60 |

| Cα-Cβ-Cγ-Cδ | Anti (trans) | ±180 |

| Cα-Cβ-Cγ-Cδ | Gauche | ±60 |

| Cβ-Cγ-Cδ-Cε | Anti (trans) | ±180 |

| Cβ-Cγ-Cδ-Cε | Gauche | ±60 |

Interactions in Condensed Phases or with Solvents

MD simulations are particularly useful for studying the behavior of this compound in a condensed phase, such as in a solvent or as part of a larger molecular assembly. rsc.org The simulations can reveal how solvent molecules arrange themselves around the solute and can quantify the strength of these interactions.

The presence of the polar C-F and C-Br bonds, combined with the nonpolar pentyl chain and the aromatic ring, gives the molecule an amphiphilic character. In a polar solvent like water, MD simulations would likely show the formation of a structured solvation shell, with water molecules orienting themselves to interact favorably with the polar regions of the molecule. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

The radial distribution function (RDF) is a common analytical tool used in MD simulations to describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. The RDF for water around the C-F and C-Br bonds would show distinct peaks, indicating structured solvation, while the RDF around the pentyl chain would be more diffuse. koreascience.kr These simulations provide critical insights into the molecule's solubility and how it interacts with its environment at a molecular level.

Applications As a Synthetic Building Block and in Materials Science

Precursor in Organic Synthesis

The strategic placement of the bromo, fluoro, and pentyl groups on the benzene (B151609) ring makes 2-Bromo-1-fluoro-4-pentylbenzene a valuable precursor in multi-step organic syntheses. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom and the pentyl chain influence the electronic properties and solubility of the molecule and its derivatives.

Synthesis of Advanced Halogenated Aromatic Intermediates

This compound is a key starting material for the synthesis of more complex, poly-functionalized aromatic compounds. The bromine atom can be readily converted into other functional groups, such as boronic acids or their esters, through lithium-halogen exchange followed by reaction with a trialkyl borate. These resulting boronic acid derivatives are crucial intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of aryl, heteroaryl, or vinyl partners. This methodology allows for the construction of highly substituted aromatic structures that are otherwise difficult to access.

For instance, the transformation of this compound into its corresponding boronic acid provides a gateway to a variety of biaryl and polyaryl compounds. These structures are often core components of pharmaceutically active molecules and advanced materials. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the pentyl group can improve solubility in organic solvents, facilitating subsequent reaction and purification steps.

Table 1: Synthetic Transformations of this compound for Advanced Intermediates

| Starting Material | Reagents | Product | Application of Product |

| This compound | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. H₃O⁺ | 2-Fluoro-4-pentylphenylboronic acid | Suzuki-Miyaura cross-coupling reactions |

| This compound | Arylboronic acid, Pd catalyst, base | 2-Aryl-1-fluoro-4-pentylbenzene | Precursors for liquid crystals and OLEDs |

| This compound | Terminal alkyne, Pd/Cu catalyst, base | 2-(Alkynyl)-1-fluoro-4-pentylbenzene | Building blocks for conjugated polymers and polyarenes |

Incorporation into Complex Organic Architectures (e.g., Heterocycles, Polyarenes)

The versatility of this compound extends to its use in the synthesis of complex organic architectures, including heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs). The bromine atom is a key reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Heterocycles: Through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling with heterocyclic boronic acids, the 2-bromo-1-fluoro-4-pentylphenyl moiety can be incorporated into various heterocyclic systems. These include pyridines, pyrimidines, indoles, and carbazoles, which are prevalent scaffolds in medicinal chemistry and materials science. The fluorine atom in the ortho position to the newly formed bond can influence the conformation and electronic properties of the final heterocyclic product.

Polyarenes: The synthesis of extended polycyclic aromatic systems can be achieved using this compound as a building block. Transition metal-catalyzed annulation reactions, where the bromine atom and an adjacent C-H bond participate in the formation of a new ring, can lead to the construction of fluorenes, phenanthrenes, and other PAHs. The pentyl group in these structures enhances their processability, which is often a challenge for large, planar aromatic molecules. Brominated B-PAHs have been synthesized and used in cross-couplings to create donor-acceptor materials. nih.gov

Role in the Development of Functional Materials

The unique combination of a flexible alkyl chain, a polar fluorine atom, and a reactive bromine atom makes this compound and its derivatives attractive components for the design of functional materials with specific optical, electronic, and self-organizational properties.

Liquid Crystals and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Liquid Crystals: The anisotropic molecular shape and the presence of the polar C-F bond in derivatives of this compound are desirable features for liquid crystalline materials. The long pentyl chain contributes to the formation of mesophases, while the fluorine atom can influence the dielectric anisotropy, a key parameter for display applications. By replacing the bromine atom with various mesogenic units through cross-coupling reactions, a wide range of liquid crystals with tailored properties can be synthesized. For example, the introduction of a biphenyl (B1667301) or terphenyl unit can lead to materials exhibiting nematic or smectic phases. Research on fluorinated liquid crystals has shown that lateral fluorine substitution can lead to materials with high birefringence and large dielectric anisotropy. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): In the field of optoelectronics, fluorinated aromatic compounds are known to improve the performance of devices such as OLEDs and OPVs. The incorporation of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, leading to improved charge injection and transport properties, as well as enhanced device stability. This compound can serve as a precursor to synthesize emitting materials, host materials, or charge-transporting materials for OLEDs. In OPVs, fluorinated donor or acceptor materials often lead to higher power conversion efficiencies. While direct use of this compound in these applications is not widely reported, its derivatives, obtained through reactions at the bromine position, are promising candidates for these technologies.

Polymer Chemistry and Fluorinated Polymeric Materials

This compound can be utilized as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers. The bromine atom allows for its incorporation into polymer chains via various polymerization techniques, including Suzuki or Stille polycondensation. The resulting polymers would possess the combined benefits of the fluorine atom (e.g., thermal stability, chemical resistance, low surface energy) and the pentyl group (e.g., improved solubility and processability). Such polymers could find applications as high-performance plastics, dielectric materials, or hydrophobic coatings. A research project has explored incorporating this compound into polymer matrices to create materials with enhanced thermal stability and electrical conductivity.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Method | Monomer 1 | Monomer 2 | Resulting Polymer Structure | Potential Properties |

| Suzuki Polycondensation | 2-Fluoro-4-pentylphenyl-1-boronic acid | Dihalo-aromatic/heteroaromatic compound | Alternating copolymer | High thermal stability, tunable electronic properties |